Cas no 2229257-27-4 (2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid)

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid is a synthetic organic compound with notable structural features. It exhibits high purity and is suitable for various chemical reactions, including nucleophilic substitutions and condensations. Its unique 2,6-dichloro-5-fluoropyridin-3-yl group provides excellent electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid structure
2229257-27-4 structure
商品名:2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
CAS番号:2229257-27-4
MF:C7H4Cl2FNO3
メガワット:240.015963554382
CID:6198270
PubChem ID:165966034

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
    • EN300-2002826
    • 2229257-27-4
    • インチ: 1S/C7H4Cl2FNO3/c8-5-2(4(12)7(13)14)1-3(10)6(9)11-5/h1,4,12H,(H,13,14)
    • InChIKey: VUOQFABRKQJYLG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(=C(N=1)Cl)F)C(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 238.9552265g/mol
  • どういたいしつりょう: 238.9552265g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2002826-0.05g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
0.05g
$983.0 2023-09-16
Enamine
EN300-2002826-2.5g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
2.5g
$2295.0 2023-09-16
Enamine
EN300-2002826-0.5g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
0.5g
$1124.0 2023-09-16
Enamine
EN300-2002826-10.0g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
10g
$5037.0 2023-05-23
Enamine
EN300-2002826-1.0g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
1g
$1172.0 2023-05-23
Enamine
EN300-2002826-5.0g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
5g
$3396.0 2023-05-23
Enamine
EN300-2002826-5g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
5g
$3396.0 2023-09-16
Enamine
EN300-2002826-0.25g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
0.25g
$1078.0 2023-09-16
Enamine
EN300-2002826-10g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
10g
$5037.0 2023-09-16
Enamine
EN300-2002826-0.1g
2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid
2229257-27-4
0.1g
$1031.0 2023-09-16

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid 関連文献

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acidに関する追加情報

Introduction to 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid (CAS No. 2229257-27-4)

2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid (CAS No. 2229257-27-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyridine core substituted with chloro and fluoro groups, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid consists of a pyridine ring substituted at the 2-position with a dichloro group, at the 5-position with a fluoro group, and at the 3-position with an acetoxy group. The presence of both chloro and fluoro substituents enhances the electrophilicity of the pyridine ring, making it a versatile scaffold for further functionalization. The hydroxyacetic acid moiety at the 2-position introduces a carboxylic acid function, which can participate in various chemical reactions such as esterification, amidation, and condensation reactions.

This compound has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an attractive candidate for designing small-molecule inhibitors targeting various biological pathways. Recent research has highlighted its utility in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The dichloro and fluoro substituents on the pyridine ring contribute to high binding affinity and selectivity towards target enzymes.

In addition to its role in anticancer drug development, 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid has been explored in the context of antimicrobial agents. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in improving the efficacy of antimicrobial compounds. Studies have demonstrated that derivatives of this compound exhibit promising activity against Gram-positive and Gram-negative bacteria, as well as certain fungal species.

The synthesis of 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations such as hydroxylation and carboxylation. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency.

The pharmacological properties of this compound have been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed that 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid can interact with specific amino acid residues in target proteins, leading to inhibitory effects on enzyme activity. In vitro assays have confirmed its ability to disrupt signaling pathways involved in cell proliferation and survival.

Recent advancements in medicinal chemistry have led to the development of novel derivatives of 2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-hydroxyacetic acid with enhanced pharmacological profiles. By modifying the substituent patterns on the pyridine ring or introducing additional functional groups, researchers have generated compounds with improved solubility, bioavailability, and target specificity. These derivatives are being evaluated in preclinical studies to assess their potential as therapeutic agents.

The role of fluorinated pyridines in medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms allow for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. This has led to the discovery of numerous fluorinated compounds with improved pharmacokinetic profiles. The incorporation of fluorine into drug candidates has been associated with increased potency and reduced toxicity.

In conclusion, 2-(2,6-dichloro-5-fluoropyridin-3-yl)-hydroxyacetic acid (CAS No. 2229257-27) is a multifunctional compound with significant potential in pharmaceutical research and development. Its structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. Ongoing studies continue to explore its applications in oncology, antimicrobial therapy, and other therapeutic areas.

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